3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole is a complex organic compound characterized by its unique structure, which includes a triazinoindole core and a dichlorophenylmethylsulfanyl group
Mechanism of Action
Target of Action
The primary target of this compound is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function . The avidity of cancer cells for iron highlights the potential for iron chelators to be used in cancer therapy .
Mode of Action
This selective binding is significant as it influences the compound’s cytotoxicity. The addition of Fe2+ has been shown to abolish the cytotoxicity of the compound .
Biochemical Pathways
The compound’s interaction with iron ions affects various biochemical pathways. By binding to ferrous ions, the compound can significantly inhibit cancer cell proliferation . This is because rapidly proliferating cancer cells have a higher iron requirement than normal cells .
Pharmacokinetics
The compound’s selective binding to ferrous ions and its impact on cancer cell proliferation suggest that it may have a significant bioavailability in the body .
Result of Action
The compound has been shown to have strong antiproliferative activity in vitro against various cancer cells . It can arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . The induction of apoptosis by the compound in A549 cells might be at least via the mitochondria pathway .
Action Environment
The action, efficacy, and stability of the compound can be influenced by environmental factors such as the presence of ferrous ions. As mentioned earlier, the addition of ferrous ions can abolish the compound’s cytotoxicity . This suggests that the compound’s action can be modulated by changes in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps, starting with the preparation of the triazinoindole core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The dichlorophenylmethylsulfanyl group is then introduced via a nucleophilic substitution reaction, where a suitable dichlorophenylmethyl halide reacts with the triazinoindole intermediate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the dichlorophenylmethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Halides, bases, acids; reactions may require specific solvents and temperature control.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]benzimidazole
- 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]pyridine
Uniqueness
3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N4S/c17-11-6-5-9(7-12(11)18)8-23-16-20-15-14(21-22-16)10-3-1-2-4-13(10)19-15/h1-7H,8H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOCDILJKRJFHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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